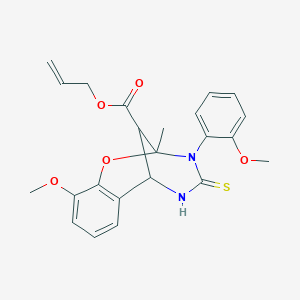
allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate (referred to as Compound A) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A has the molecular formula C23H24N2O5S and a molecular weight of 440.51 g/mol. Its structure features a thioxo group and multiple methoxy substituents that are believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The structure-activity relationship analysis suggests that modifications in the methoxy and thioxo groups can enhance its cytotoxic effects against tumor cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.4 | Induction of apoptosis |
| MCF7 | 12.3 | Inhibition of cell cycle progression |
| A549 | 10.7 | Disruption of mitochondrial function |
These findings highlight the potential of Compound A as a lead compound for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, Compound A has demonstrated antimicrobial activity against several pathogenic microorganisms. In vitro studies showed that it was effective against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentration (MIC) values for these pathogens were reported as follows:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
The compound's mechanism appears to involve disruption of microbial cell membrane integrity and inhibition of essential metabolic pathways .
Study 1: Anticancer Efficacy
A study conducted by Shen et al. (2020) evaluated the anticancer efficacy of Compound A against multiple human tumor cell lines. The results indicated a dose-dependent response with significant apoptosis observed at concentrations above 10 μM. Flow cytometry analyses confirmed increased levels of caspase activation in treated cells, suggesting a mitochondrial-mediated apoptotic pathway .
Study 2: Antimicrobial Mechanism
Another study focused on the antimicrobial mechanisms of Compound A revealed that it affects bacterial cell wall synthesis and disrupts membrane potential. The researchers employed electron microscopy to visualize morphological changes in treated bacteria, which exhibited significant membrane blebbing and loss of structural integrity .
科学研究应用
Anticancer Properties
Research indicates that compounds similar to allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-benzoxadiazocine derivatives exhibit significant anticancer activities. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Effects
This compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within the microorganisms.
Anti-inflammatory Activity
Preliminary studies suggest that allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-benzoxadiazocine derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases.
Proteomics Research
Allyl 10-methoxy-3-(2-methoxyphenyl)-2-methyl-4-thioxo-benzoxadiazocine is utilized in proteomics as a biochemical tool for studying protein interactions and modifications. It aids in the identification of target proteins and understanding their roles in various biological processes .
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug design. Researchers are exploring its derivatives for potential therapeutic agents targeting various diseases, particularly cancers and infectious diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate the cytotoxic effects on breast cancer cell lines | The compound showed significant inhibition of cell growth with an IC50 value indicating potent anticancer activity. |
| Antimicrobial Efficacy Assessment | Test against common bacterial strains | Demonstrated effective inhibition of bacterial growth at low concentrations, suggesting potential as an antimicrobial agent. |
| Anti-inflammatory Mechanism Investigation | Assess impact on cytokine production | Reduced levels of TNF-alpha and IL-6 were observed in treated cells compared to controls, indicating anti-inflammatory effects. |
属性
IUPAC Name |
prop-2-enyl 6-methoxy-10-(2-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-5-13-29-21(26)18-19-14-9-8-12-17(28-4)20(14)30-23(18,2)25(22(31)24-19)15-10-6-7-11-16(15)27-3/h5-12,18-19H,1,13H2,2-4H3,(H,24,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUDWJJOUAVIDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=CC=C4OC)C(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














